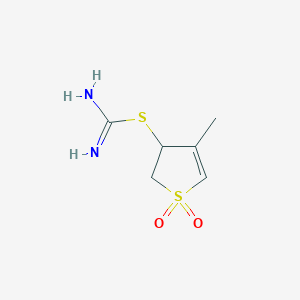
2-fluorobenzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-fluorobenzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone, also known as FMBAH, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. FMBAH is a hydrazone derivative of benzaldehyde and benzothiazole, and its unique chemical structure has led to extensive research on its properties.
Mecanismo De Acción
The mechanism of action of 2-fluorobenzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone as an anticancer agent is not fully understood. However, studies have shown that 2-fluorobenzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone induces apoptosis (programmed cell death) in cancer cells by activating the mitochondrial pathway. 2-fluorobenzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone also inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
2-fluorobenzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 2-fluorobenzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone inhibits the growth of cancer cells by inducing apoptosis and inhibiting the activity of topoisomerase II. 2-fluorobenzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone has also been shown to exhibit antioxidant activity, which may contribute to its potential as a therapeutic agent. In vivo studies have shown that 2-fluorobenzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone exhibits low toxicity and is well tolerated by animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-fluorobenzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. 2-fluorobenzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone exhibits potent antiproliferative activity against cancer cells, making it a useful tool for studying the mechanisms of cancer cell growth and proliferation. However, 2-fluorobenzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone also has some limitations. Its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, 2-fluorobenzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone may exhibit off-target effects, which could complicate its use in laboratory experiments.
Direcciones Futuras
There are several future directions for research on 2-fluorobenzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone. One potential area of study is the optimization of its anticancer activity. By understanding the mechanism of action of 2-fluorobenzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone, researchers may be able to develop more potent derivatives with improved therapeutic potential. Another area of study is the development of new materials based on 2-fluorobenzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone. 2-fluorobenzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone has unique chemical properties that may make it useful for the synthesis of materials with novel properties. Finally, the use of 2-fluorobenzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone as a reagent for the determination of metal ions could be further explored, as it may have potential applications in environmental monitoring and analytical chemistry.
In conclusion, 2-fluorobenzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone is a synthetic compound with potential applications in various fields. Its unique chemical structure has led to extensive research on its properties, particularly its potential as an anticancer agent. While its mechanism of action is not fully understood, studies have shown that it exhibits potent antiproliferative activity against cancer cells. Future research on 2-fluorobenzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone could lead to the development of new therapeutic agents, materials with novel properties, and analytical tools for environmental monitoring and analytical chemistry.
Métodos De Síntesis
The synthesis of 2-fluorobenzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone involves the reaction of 2-fluorobenzaldehyde and 3-methyl-1,3-benzothiazol-2(3H)-hydrazine in the presence of a catalyst. The reaction proceeds under mild conditions and yields a pure product with a high yield. The synthesis of 2-fluorobenzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone is a relatively simple process, and it can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
2-fluorobenzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone has potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 2-fluorobenzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone has been studied for its potential as an anticancer agent. Studies have shown that 2-fluorobenzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone exhibits potent antiproliferative activity against various cancer cell lines, including breast cancer, colon cancer, and lung cancer. In materials science, 2-fluorobenzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone has been used as a building block for the synthesis of new materials with unique properties. In analytical chemistry, 2-fluorobenzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone has been used as a reagent for the determination of various metal ions.
Propiedades
Nombre del producto |
2-fluorobenzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone |
|---|---|
Fórmula molecular |
C15H12FN3S |
Peso molecular |
285.3 g/mol |
Nombre IUPAC |
(E)-N-[(E)-(2-fluorophenyl)methylideneamino]-3-methyl-1,3-benzothiazol-2-imine |
InChI |
InChI=1S/C15H12FN3S/c1-19-13-8-4-5-9-14(13)20-15(19)18-17-10-11-6-2-3-7-12(11)16/h2-10H,1H3/b17-10+,18-15- |
Clave InChI |
CRHQYOSNYSIABT-JWEBSOCCSA-N |
SMILES isomérico |
CN\1C2=CC=CC=C2S/C1=N\N=C\C3=CC=CC=C3F |
SMILES |
CN1C2=CC=CC=C2SC1=NN=CC3=CC=CC=C3F |
SMILES canónico |
CN1C2=CC=CC=C2SC1=NN=CC3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N'-[1-(5-chloro-2-thienyl)ethylidene]isonicotinohydrazide](/img/structure/B273882.png)
![8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione 9-oxime](/img/structure/B273884.png)
![3-[({2-Nitrobenzoyl}diazenyl)methyl]pyridine](/img/structure/B273887.png)

![N'-[(1E)-1-(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide](/img/structure/B273889.png)


![(5E)-5-[(2-chlorophenyl)methylidene]-2-(4-nitrophenyl)-1H-imidazol-4-one](/img/structure/B273900.png)
![(5E)-2-(4-bromophenyl)-5-[(2,4-dichlorophenyl)methylidene]-1H-imidazol-4-one](/img/structure/B273901.png)
![(5Z)-2-(2-chloroanilino)-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B273902.png)